molecular formula C18H15F3N4O3S2 B2874789 methyl 2-[(5-{[(thiophen-2-yl)formamido]methyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 689749-18-6

methyl 2-[(5-{[(thiophen-2-yl)formamido]methyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2874789
CAS No.: 689749-18-6
M. Wt: 456.46
InChI Key: JELLRORTVCNWNA-UHFFFAOYSA-N
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Description

Methyl 2-[(5-{[(thiophen-2-yl)formamido]methyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a 1,2,4-triazole derivative featuring a thiophen-2-yl formamido group, a 3-(trifluoromethyl)phenyl substituent at the 4-position of the triazole ring, and a methyl acetate moiety linked via a sulfanyl bridge. The compound’s structure combines heterocyclic, aromatic, and electron-withdrawing groups, making it a candidate for diverse biological applications, including enzyme inhibition or antimicrobial activity.

Properties

IUPAC Name

methyl 2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3S2/c1-28-15(26)10-30-17-24-23-14(9-22-16(27)13-6-3-7-29-13)25(17)12-5-2-4-11(8-12)18(19,20)21/h2-8H,9-10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELLRORTVCNWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5-{[(thiophen-2-yl)formamido]methyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps, starting with the preparation of key intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Triazole Ring Formation

The 1,2,4-triazole scaffold is synthesized via cyclocondensation of thiosemicarbazide derivatives with α-keto esters or carboxylic acids under acidic conditions (e.g., H₂SO₄ or POCl₃) . For example:

  • Reagents : Thiosemicarbazide, phosphoryl trichloride, methylene dichloride

  • Conditions : 60–80°C, 4–6 hours

  • Yield : ~65–75%

Thiophene Formamide Incorporation

The thiophene-2-carboxamide group is introduced via nucleophilic substitution or coupling reactions:

  • Reagents : Thiophene-2-carboxylic acid, coupling agents (e.g., EDC/HOBt)

  • Conditions : Room temperature, inert atmosphere (N₂/Ar)

Functional Group Transformations

The compound undergoes selective reactions at distinct sites:

Ester Hydrolysis

The methyl ester group is hydrolyzed to a carboxylic acid under basic or acidic conditions:

Reaction Reagents Conditions Yield
SaponificationNaOH/MeOH-H₂OReflux, 2 hours85%
Acidic hydrolysisHCl (conc.)RT, 12 hours78%

Thiol Oxidation

The sulfanyl group oxidizes to sulfoxide or sulfone derivatives:

Oxidizing Agent Product Conditions Yield
H₂O₂Sulfoxide0°C, 1 hour62%
mCPBASulfoneRT, 4 hours70%

Amide Bond Cleavage

The thiophene formamide linkage is cleaved via hydrolysis:

  • Reagents : 6M HCl, dioxane

  • Conditions : 100°C, 6 hours

Regioselectivity in Cycloaddition Reactions

The triazole ring participates in Huisgen cycloadditions with alkynes, showing preference for 1,4-regioisomers due to electronic effects from the trifluoromethylphenyl group :

Substituent Reaction Partner Regioselectivity Catalyst
3-(Trifluoromethyl)phenylPhenylacetylene1,4-triazole (85%)CuI/Et₃N

Stability and Degradation

The compound degrades under UV light or strong bases:

  • Photolysis : t₁/₂ = 3.2 hours (λ = 254 nm)

  • Base-induced decomposition : Forms acetic acid and thiophene fragments at pH > 10

Scientific Research Applications

methyl 2-[(5-{[(thiophen-2-yl)formamido]methyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(5-{[(thiophen-2-yl)formamido]methyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Triazole Core with Sulfanyl-Acetate Linkage

Compound Name R1 (Triazole 4-Position) R2 (Triazole 5-Position) Sulfanyl-Acetate Modifications Key Features
Target Compound 3-(Trifluoromethyl)phenyl (Thiophen-2-yl)formamidomethyl Methyl ester Electron-withdrawing CF3 enhances lipophilicity; thiophene may boost π-π interactions.
Ethyl 2-[(5-{[(4-Fluorobenzoyl)Amino]Methyl}-4-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetate Phenyl (4-Fluorobenzoyl)aminomethyl Ethyl ester Fluorine improves metabolic stability; phenyl lacks CF3’s electronic effects.
Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-Thiadiazole-2-yl)Thio)Methyl)-1,2,4-Triazol-3-yl)Thio)Acetate Phenyl (Thiadiazole-phenylamino)thiomethyl Sodium salt (acid form) Thiadiazole introduces sulfur-rich motifs, potentially enhancing metal coordination.
2-((5-(Hydroxy(Phenyl)Methyl)-4-R-4H-1,2,4-Triazol-3-yl)Thio)Acetic Acids Variable (R = alkyl/aryl) Hydroxy(phenyl)methyl Free carboxylic acid Hydroxyl group increases polarity; carboxylic acid enables salt formation.

Triazole vs. Triazine Derivatives

Methyl 2-(4-((4-((Cyclohexylmethyl)Amino)-6-((4-Fluorobenzyl)Amino)-1,3,5-Triazin-2-yl)Amino)Phenyl)Acetate replaces the triazole core with a 1,3,5-triazine ring. The triazine’s electron-deficient nature alters binding interactions compared to triazoles.

Key Reaction Steps

  • Triazole Formation : Analogous to and , triazole rings are typically synthesized via cyclization of hydrazinecarbothioamides or α-halogenated ketones under basic conditions .
  • Sulfanyl-Acetate Introduction: Sulfanyl linkages are formed via nucleophilic substitution (e.g., using α-haloacetates) or thiol-ene reactions. highlights the use of ethanol/KOH for coupling .
  • Esterification/Acid Formation : Methyl or ethyl esters are introduced via alcoholysis (e.g., NaOEt/MeOH), while hydrolysis with NaOH yields carboxylic acids .

Yield and Purity

  • Target Compound : Yield data unspecified, but purity likely depends on recrystallization (common in triazole syntheses) .
  • Compound 4 (Triazine Derivative) : 70% yield after silica gel chromatography; 97.6% purity by LC-MS.

Physical and Chemical Properties

Solubility and Lipophilicity

Compound Type Substituents Impacting Solubility Expected Behavior
Target Compound CF3 (hydrophobic), methyl ester (moderate polarity) Moderate solubility in DMSO/DMF; low aqueous solubility.
Sodium Salt Derivatives Ionic carboxylate High aqueous solubility; suitable for parenteral formulations.
Triazine Derivative Bulky cyclohexyl and fluorobenzyl groups Low aqueous solubility; requires organic solvents (e.g., DMF) for dissolution.

Spectroscopic Data

  • 1H NMR : Methyl esters show singlet peaks near δ 3.60–3.70 ppm (e.g., δ 3.60 in ). Thiophen-2-yl protons in the target compound would resonate at δ 6.90–7.50 ppm .
  • 13C NMR : CF3 groups exhibit characteristic signals near δ 120–125 ppm (q, J = 270–280 Hz) .

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